ethyl 3,5-dimethyl-1-(quinolin-8-yl)-1H-pyrazole-4-carboxylate

Phosphodiesterase 4B Pyrazole scaffold Fragment-based lead discovery

Researchers often struggle to validate PDE4 assay sensitivity due to a lack of structurally matched, low-potency controls. This compound directly solves that gap. - **Quantified Baseline**: IC50 = 17-19 µM for both PDE4B and PDE4D, providing a 4,000-fold dynamic range versus optimized leads. - **Structural Validation**: Quinolin-8-yl N1 substituent maps hydrophobic clamp boundaries-unlike phenyl analogs (PDB 1Y2B/1Y2K). - **Supply Assurance**: Available as a stable ester for co-crystallography or scintillation proximity assays.

Molecular Formula C17H17N3O2
Molecular Weight 295.342
CAS No. 477762-39-3
Cat. No. B3009807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3,5-dimethyl-1-(quinolin-8-yl)-1H-pyrazole-4-carboxylate
CAS477762-39-3
Molecular FormulaC17H17N3O2
Molecular Weight295.342
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1C)C2=CC=CC3=C2N=CC=C3)C
InChIInChI=1S/C17H17N3O2/c1-4-22-17(21)15-11(2)19-20(12(15)3)14-9-5-7-13-8-6-10-18-16(13)14/h5-10H,4H2,1-3H3
InChIKeyRUTXGHDMAIHLAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3,5-dimethyl-1-(quinolin-8-yl)-1H-pyrazole-4-carboxylate: Sourcing a Pyrazole Ester PDE4 Scaffold


Ethyl 3,5-dimethyl-1-(quinolin-8-yl)-1H-pyrazole-4-carboxylate is a synthetic pyrazole-4-carboxylate ester featuring a quinolin-8-yl substituent at the N1 position. It belongs to a family of phosphodiesterase 4 (PDE4) inhibitors discovered through fragment-based cocrystallography and scaffold-driven optimization [1]. The compound served as one of the early N1-substituted derivatives used to probe the hydrophobic clamp and metal-binding regions of PDE4B and PDE4D active sites. Its primary role in the published literature is as a structural biology probe and a benchmark for scaffold elaboration, rather than as a stand-alone potent inhibitor.

Scaffold probe

PDE4 fragment-based cocrystallography and scaffold elaboration control

Isoform anchor

Non-selective PDE4B/PDE4D reference for selectivity panel calibration

Baseline control

Low-affinity benchmark in biochemical assays for dynamic range validation

Why This Quinolin-8-yl Pyrazole Ester Cannot Be Replaced by Simple N1-Aryl Analogs


Within the pyrazole carboxylate ester PDE4 inhibitor family, the nature of the N1 substituent dictates the ligand's orientation within the enzyme's hydrophobic clamp and its hydrogen-bond network with the invariant glutamine. The quinolin-8-yl group of this compound introduces a distinct steric and electronic profile that is not replicated by phenyl, 3-nitrophenyl, or 2-chlorophenyl analogs [1]. Consequently, direct substitution with an unoptimized N1-phenyl or N1-H variant will alter binding geometry and potency, rendering such replacements unsuitable for structure-activity relationship (SAR) continuity or crystallographic studies targeting the same binding mode. The quantitative evidence below demonstrates that even within the same scaffold series, N1 modifications produce non-interchangeable PDE4 inhibition profiles.

!
N1-Aryl binding geometry divergence

Quinolin-8-yl inserts into the hydrophobic clamp with a steric and electronic signature not replicated by phenyl, 2-chlorophenyl or 3-nitrophenyl analogs. Direct swap may shift binding mode and potency.

!
Isoform selectivity profile mismatch

Near-equipotent PDE4B/PDE4D inhibition (ratio 0.89) differs markedly from the 2-chlorophenyl derivative (ratio ~0.04). Substitution can misrepresent isoform bias in screening panels.

!
Potency context incompatible with optimized leads

This scaffold remains unoptimized (IC50 ~17–19 µM), whereas lead analogs reach low nanomolar IC50. Using it as a positive control or equipotent replacement would invalidate SAR continuity.

Quantitative Differentiation Against Closest PDE4 Pyrazole Scaffold Analogs


PDE4B Inhibitory Potency vs. Unsubstituted Parent Scaffold

The quinolin-8-yl substituted compound exhibits an IC50 of 17,000 nM against human PDE4B catalytic domain [372-700, S319G, N320S, N321H, T322M], a value that situates it approximately 20-fold weaker than the optimal N1-substituted derivatives in this series and roughly equipotent to the unsubstituted parent scaffold 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester, which showed an IC50 of ~20,000 nM against PDE4D [1][2]. This relatively flat potency profile confirms that the quinolin-8-yl moiety alone does not drive a potency gain relative to the N1-H baseline, an important consideration for SAR library design where the quinoline is employed as a metal-coordinating or hydrophobic anchor.

PDE4B vs Parent Scaffold
Class-level inference
IC50 = 17,000 nM (PDE4B)
Parent scaffold IC50 ≈ 20,000 nM (PDE4D)
Target
Parent
Quinolin-8-yl alone does not drive a potency gain over the unsubstituted scaffold.
Data to verify; conditions pH 7.5, 2 °C, scintillation proximity assay.
Phosphodiesterase 4B Pyrazole scaffold Fragment-based lead discovery

PDE4D Inhibitory Activity and Isoform Selectivity Profile

Against human PDE4D catalytic domain [372-376, 381-715, S375G, I381V, S383G, G384S, V385H, K386M], the compound returns an IC50 of 19,000 nM, yielding a PDE4B/PDE4D selectivity ratio of approximately 0.89 [1][2]. This near-equivalent inhibition of the two major PDE4 isoforms contrasts with the behavior of the 2-chlorophenyl analog (pyrazole carboxylic ester 20), which induces a more pronounced isoform bias. The lack of significant isoform selectivity is a critical differentiator: compounds with balanced PDE4B/D inhibition are associated with a broader cAMP-elevating effect, but also potentially a less favorable emetic profile relative to PDE4D-sparing inhibitors.

PDE4B/D Isoform Selectivity
Head-to-head comparison
PDE4B IC50 = 17,000 nM
PDE4D IC50 = 19,000 nM
Selectivity ratio = 0.89 (near-equipotent)
Comparator: 2-chlorophenyl analog ratio ~0.04 (bias)
Serves as non-selective low-potency control; not a tool for isoform-specific pharmacology.
Reported isoform selectivity context; emetic profile association is class-level inference.
PDE4D Isoform selectivity Pyrazole carboxylate ester

Scaffold Elaboration Potential and Potency Gap to Optimized Leads

The foundational study reports that iterative optimization at three substitution sites on the pyrazole carboxylic ester core achieved a 4,000-fold increase in PDE4 inhibitory potency after two rounds of synthesis, progressing from an initial IC50 of ~20 µM to single-digit nanomolar IC50 values [1]. The quinolin-8-yl compound's IC50 of 17–19 µM places it squarely at the unoptimized starting point of this SAR trajectory. This potency gap is a defining purchasing rationale: the compound represents an early-stage fragment hit that can serve as a baseline for re-derivatization campaigns or as a negative control in assays where the fully optimized pyrazole inhibitor (e.g., compound 20 or later di-substituted analogs) serves as the positive control.

Potency Gap to Optimized Leads
Class-level inference
IC50 ≈ 17–19 µM
Optimized pyrazole PDE4 leads: IC50
Approx. 200- to 4,000-fold weaker
Represents early-stage fragment hit; baseline for re-derivatization campaigns with known SAR trajectory.
Conditions: recombinant PDE4 catalytic domains; supporting literature: Card et al. 2005.
vs. 3-Nitrophenyl Analog (Crystallography)
Cross-study comparable
Quinolin-8-yl PDE4D IC50 = 19,000 nM
3-Nitrophenyl analog PDE4D IC50 ≈ 110 nM
Target
3-NO2
>170-fold weaker
Justified only for quinoline-specific π-stacking/metal-chelation studies; not for potency-driven substitution.
PDB 1Y2K; suboptimal packing of larger quinoline ring system implied.
Scaffold optimization Structure-based drug design Pyrazole SAR

N1-Quinolin-8-yl vs. N1-(3-Nitrophenyl) Binding Mode Comparison

Crystal structures of pyrazole carboxylate esters bound to PDE4D reveal that the N1 substituent inserts into a hydrophobic pocket formed by residues including Phe372 and Ile336. The 3-nitrophenyl analog (PDB 1Y2K) achieves a PDE4D IC50 of approximately 110 nM, while the quinolin-8-yl analog (this compound) yields an IC50 of 19,000 nM, a >170-fold potency difference [1][2]. The structural basis likely involves suboptimal packing of the larger quinoline ring system relative to the 3-nitrophenyl group, combined with altered hydrogen-bond geometry to the invariant glutamine (Gln369 in PDE4D). This crystallographically validated comparison underscores that N1-quinolin-8-yl is a disfavored substitution for potency in PDE4D, but provides a distinct pharmacophore vector for exploring alternative hydrophobic pocket interactions.

vs. 3-Nitrophenyl Analog (Crystallography)
Cross-study comparable
Quinolin-8-yl PDE4D IC50 = 19,000 nM
3-Nitrophenyl analog PDE4D IC50 ≈ 110 nM
Target
3-NO2
>170-fold weaker
Justified only for quinoline-specific π-stacking/metal-chelation studies; not for potency-driven substitution.
PDB 1Y2K; suboptimal packing of larger quinoline ring system implied.
X-ray crystallography PDE4D binding mode N1-substituent SAR

Procurement-Guiding Application Scenarios for This Pyrazole Ester


Baseline Negative Control in PDE4 Biochemical Assays

Due to its low PDE4B and PDE4D potency (IC50 = 17–19 µM), the compound serves as an ideal low-affinity reference control when evaluating novel, optimized pyrazole derivatives expected to achieve nanomolar IC50 values. In scintillation proximity assays at pH 7.5 and 2 °C, it provides a consistent baseline that validates assay sensitivity and dynamic range, as documented in the BindingDB deposition derived from the Card et al. (2005) PDE4 inhibitor family characterization [1].

Fragment Hit for Structure-Guided Re-Derivatization Campaigns

With a 4,000-fold potency gap relative to the optimized pyrazole leads, this compound is a structurally characterized starting point for a new round of fragment-to-lead optimization. The quinolin-8-yl substituent offers a vector for metal-chelation or π-stacking interactions that can be exploited in iterative cocrystallography-driven design, following the methodology that produced the original pyrazole PDE4 series [1].

Crystallographic Probe for PDE4 Hydrophobic Clamp Tolerance

The compound's quinolin-8-yl group is bulkier than the standard N1-phenyl or 3-nitrophenyl substituents characterized in PDB entries 1Y2B and 1Y2K. Its use in soaking or co-crystallization experiments can map the steric boundaries of the PDE4 hydrophobic clamp, providing structural data to guide the design of N1-heteroaryl substituents that balance pocket occupancy with steric fit [1][2].

Reference Standard for PDE4 Isoform Selectivity Profiling

Because the compound exhibits a PDE4B/PDE4D selectivity ratio of 0.89 (near-equipotent inhibition), it serves as a non-selective reference point in isoform selectivity panels. This is particularly valuable when screening new chemical entities where isoform bias is a critical safety parameter; the quinolin-8-yl compound anchors the 'balanced, low-potency' region of the selectivity landscape [1].

Application
Selection Property
Validation Focus
Baseline negative control
Low-affinity PDE4 scaffold benchmark
Assay sensitivity and dynamic range validation
Fragment hit for re-derivatization
Well-characterized starting point with published crystallographic data
Cocrystallography-driven optimization trajectory
Crystallographic probe for hydrophobic clamp
Bulky quinolin-8-yl substituent
Steric boundary mapping of PDE4 pocket
Isoform selectivity reference
Non-selective PDE4B/D inhibition profile
Isoform bias calibration in screening panels
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